4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline
Description
4-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is a substituted aniline derivative characterized by a 2-methyl-4-fluoroaniline core and a 1-methoxypropan-2-yl group attached to the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline |
InChI |
InChI=1S/C11H16FNO/c1-8-6-10(12)4-5-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
CQINXLKRVHOHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
The introduction of nitro groups into aromatic systems often precedes subsequent reductions to anilines. In the context of fluorinated anilines, nitration must be carefully controlled to avoid over-nitration or decomposition. A patent detailing the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (WO2018207120A1) exemplifies this through a multi-step protection-nitration-deprotection sequence.
Protection of the Amine Group
The primary amine in 4-fluoro-2-methylaniline is susceptible to oxidation during nitration. To mitigate this, protection with acetyl or benzyl groups is common. For example, N-(4-fluoro-2-methylphenyl)acetamide is synthesized by treating 4-fluoro-2-methylaniline with acetic anhydride in toluene at 0–5°C. This intermediate stabilizes the amine, enabling safe nitration.
Regioselective Nitration
Nitration of the protected intermediate is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The electron-donating methoxy and methyl groups direct nitration to the para position relative to the fluorine atom. For 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline, nitration would likely target the 5-position, assuming steric and electronic factors are optimized.
Table 1: Nitration Conditions for Protected Anilines
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| N-Acetyl-4-fluoro-2-methylaniline | HNO₃/H₂SO₄ | 0–5 | 78.3 |
| N-Benzyl-4-fluoro-2-methylaniline | HNO₃/Ac₂O | 25 | 68.5 |
Purification and Characterization
Crude products are purified via solvent extraction and crystallization. For example, after alkylation, the mixture is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Final crystallization from petroleum ether yields the pure compound.
Challenges and Optimization
Steric Hindrance
The bulky 1-methoxypropan-2-yl group may impede alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) enhances reaction efficiency.
Byproduct Formation
Competing C-alkylation or over-alkylation can occur. Employing excess amine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses these side reactions.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog Overview
The following compounds share the 2-methyl-4-fluoroaniline backbone but differ in their N-substituents:
| Compound Name | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline | 1-Methoxypropan-2-yl | C₁₁H₁₆FNO | 209.25 | Ether oxygen, moderate polarity |
| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | 1-(4-Fluorophenyl)propyl | C₁₆H₁₇F₂N | 261.31 | Lipophilic, aryl-substituted |
| 4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline | Furan-2-ylmethyl | C₁₂H₁₂FNO | 205.23 | Heterocyclic, π-electron rich |
| 4-Fluoro-N-[1-(3-fluorophenyl)ethyl]-2-methylaniline | 1-(3-Fluorophenyl)ethyl | C₁₅H₁₅F₂N | 247.28 | Ethyl linker, enhanced steric bulk |
Physicochemical Properties
- In contrast, the fluorophenylpropyl analog (261.31 g/mol) is more lipophilic, favoring organic solvents .
- Crystallography: While crystallographic data for the target compound is unavailable, related structures (e.g., C₂₂H₂₁NO₂) exhibit all-trans conformations and weak C–H⋯O hydrogen bonds, suggesting similar packing patterns for the methoxypropan-2-yl derivative .
Spectroscopic Data
Functional Implications
- Synthetic Utility : The methoxypropan-2-yl group’s ether oxygen could facilitate further derivatization (e.g., oxidation to ketones) compared to inert alkyl chains .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
